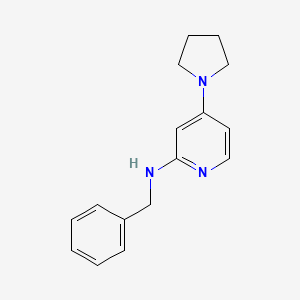

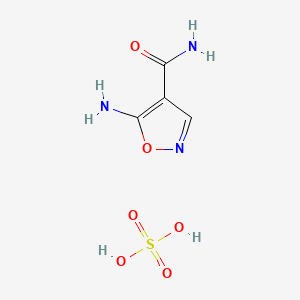

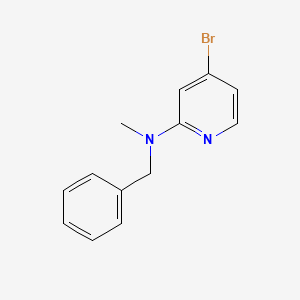

2-(N-Benzylamino)-4-pyrrolidinopyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

-

Organic Chemistry

- Benzylamines are used in organic synthesis, particularly in the protection of amino groups .

- A highly active Mn (I) pincer catalyst enables an atom-economic and highly efficient N-alkylation of amines with alcohols utilizing the borrowing hydrogen methodology .

- A broad range of anilines and more challenging aliphatic amines were alkylated .

-

Medicinal Chemistry

- Substituted N-benzyl-3-chloropyrazine-2-carboxamides were prepared as positional isomers of 5-chloro and 6-chloro derivatives .

- During the aminolysis of the acyl chloride, the simultaneous substitution of chlorine with benzylamino moiety gave rise to N-benzyl-3-(benzylamino)pyrazine-2-carboxamides as side products .

- These compounds were tested against four mycobacterial strains .

-

Pharmaceutical Research

-

Organic Synthesis

- Benzylamines are used in the synthesis of 2-amino acids by homologation of α-amino acids, involving the Reformatsky reaction with a Mannich-type imminium electrophile .

- A chiral thiourea catalyzes the highly enantioselective hydrophosphonylation of a wide range of N-benzyl imines .

- Formation of a bromo radical through the oxidation of bromide under mild conditions enables an oxidative debenzylation of N-benzyl amides and O-benzyl ethers to provide the corresponding amides and carbonyl compounds in high yields .

-

Chemical Synthesis

- A convenient one-pot synthesis of N-substituted amidoximes from secondary amides or the intermediate amides has been developed .

- Through the Ph3P–I2-mediated dehydrative condensation, a variety of N-aryl and N-alkyl amidoximes (R1 (C NOH)NHR2, where R1 or R2 = aryl, alkyl, or benzyl) were readily afforded under mild conditions and short reaction times .

-

Industrial Production

-

Synthesis of 2-Amino Acids

- Benzylamines are used in the synthesis of 2-amino acids by homologation of α-amino acids, involving the Reformatsky reaction with a Mannich-type imminium electrophile .

- A chiral thiourea catalyzes the highly enantioselective hydrophosphonylation of a wide range of N-benzyl imines .

- Formation of a bromo radical through the oxidation of bromide under mild conditions enables an oxidative debenzylation of N-benzyl amides and O-benzyl ethers to provide the corresponding amides and carbonyl compounds in high yields .

-

Synthesis of N-Substituted Amidoximes

- A convenient one-pot synthesis of N-substituted amidoximes from secondary amides or the intermediate amides has been developed .

- Through the Ph3P–I2-mediated dehydrative condensation, a variety of N-aryl and N-alkyl amidoximes (R1 (C NOH)NHR2, where R1 or R2 = aryl, alkyl, or benzyl) were readily afforded under mild conditions and short reaction times .

-

Industrial Production of Pharmaceuticals

Safety And Hazards

Eigenschaften

IUPAC Name |

N-benzyl-4-pyrrolidin-1-ylpyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3/c1-2-6-14(7-3-1)13-18-16-12-15(8-9-17-16)19-10-4-5-11-19/h1-3,6-9,12H,4-5,10-11,13H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URJLSEHSDBWJIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=NC=C2)NCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718440 |

Source

|

| Record name | N-Benzyl-4-(pyrrolidin-1-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(N-Benzylamino)-4-pyrrolidinopyridine | |

CAS RN |

1352318-24-1 |

Source

|

| Record name | N-Benzyl-4-(pyrrolidin-1-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-Fluoropyridin-3-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B581578.png)

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B581589.png)